c-Met-IN-21

Description

BenchChem offers high-quality c-Met-IN-21 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about c-Met-IN-21 including the price, delivery time, and more detailed information at info@benchchem.com.

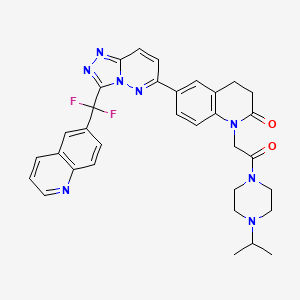

Structure

3D Structure

Properties

Molecular Formula |

C33H32F2N8O2 |

|---|---|

Molecular Weight |

610.7 g/mol |

IUPAC Name |

6-[3-[difluoro(quinolin-6-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-[2-oxo-2-(4-propan-2-ylpiperazin-1-yl)ethyl]-3,4-dihydroquinolin-2-one |

InChI |

InChI=1S/C33H32F2N8O2/c1-21(2)40-14-16-41(17-15-40)31(45)20-42-28-10-5-23(18-24(28)6-12-30(42)44)27-9-11-29-37-38-32(43(29)39-27)33(34,35)25-7-8-26-22(19-25)4-3-13-36-26/h3-5,7-11,13,18-19,21H,6,12,14-17,20H2,1-2H3 |

InChI Key |

IYYAFBAWJOSYFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)CN2C(=O)CCC3=C2C=CC(=C3)C4=NN5C(=NN=C5C(C6=CC7=C(C=C6)N=CC=C7)(F)F)C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to c-Met-IN-21: A Potent and Selective c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of c-Met-IN-21, a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted cancer therapy.

Chemical Structure and Properties

c-Met-IN-21, with the chemical formula C33H32F2N8O2, is a small molecule inhibitor belonging to a novel class of compounds designed to target the ATP-binding site of the c-Met kinase domain.[1][2] Its chemical structure is depicted below, and its key properties are summarized in the table.

Chemical Structure of c-Met-IN-21

Caption: A simplified representation of the c-Met-IN-21 chemical structure.

| Property | Value | Reference |

| Molecular Formula | C33H32F2N8O2 | [1][2] |

| Molecular Weight | 610.66 g/mol | [1][2] |

| CAS Number | 3025958-01-1 | [1][2][3][4][5] |

| SMILES String | O=C(N1CCN(CC1)C(C)C)CN2C(=O)CCC=3C=C(C=CC32)C4=NN5C(=NN=C5C(F)(F)C=6C=CC7=NC=CC=C7C6)C=C4 | [1] |

| InChI Key | Not available | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

c-Met-IN-21 is a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase, with a reported IC50 value of 0.45 nM in biochemical assays.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through overexpression, mutation, or amplification of the MET gene, is a key driver in the development and progression of various human cancers.

c-Met Signaling Pathway and Inhibition by c-Met-IN-21

Caption: The c-Met signaling pathway and the inhibitory action of c-Met-IN-21.

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways. These pathways ultimately regulate critical cellular processes that, when dysregulated, contribute to tumorigenesis and metastasis. c-Met-IN-21 exerts its anti-tumor effects by binding to the kinase domain of c-Met, thereby preventing its phosphorylation and subsequent activation, and blocking the downstream signaling events. This targeted inhibition leads to the suppression of tumor cell growth and survival.

Experimental Protocols

The following sections outline generalized experimental protocols for the evaluation of c-Met inhibitors like c-Met-IN-21. Specific details may need to be optimized for individual experimental setups.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

Workflow for a Typical Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human c-Met kinase domain and a suitable substrate (e.g., a synthetic peptide or poly(Glu, Tyr)4:1) are prepared in a kinase reaction buffer.

-

Compound Dilution: c-Met-IN-21 is serially diluted in DMSO to generate a range of concentrations for IC50 determination.

-

Reaction Setup: The c-Met enzyme is pre-incubated with the various concentrations of c-Met-IN-21 in a microplate.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assays: Using ADP-Glo™ Kinase Assay (Promega) which measures the amount of ADP produced.

-

Fluorescence-based assays: Using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay

This assay assesses the ability of c-Met-IN-21 to inhibit c-Met autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: A cancer cell line with known c-Met expression (e.g., MKN-45, SNU-5, or Hs746T) is cultured to sub-confluency.

-

Serum Starvation: Cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal levels of receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of c-Met-IN-21 for a defined time (e.g., 1-2 hours).

-

Ligand Stimulation: Cells are stimulated with HGF to induce c-Met phosphorylation.

-

Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

-

Western Blotting or ELISA: The levels of phosphorylated c-Met (p-cMet) and total c-Met are determined by Western blotting using specific antibodies or by a sandwich ELISA.

-

Data Analysis: The ratio of p-cMet to total c-Met is calculated for each treatment condition and normalized to the HGF-stimulated control to determine the extent of inhibition.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of c-Met-IN-21 in a living organism.

Methodology:

-

Tumor Cell Implantation: Human cancer cells overexpressing c-Met are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. c-Met-IN-21 is administered to the treatment group via an appropriate route (e.g., oral gavage) at a defined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. Body weight and any signs of toxicity are also monitored throughout the study.

Conclusion

c-Met-IN-21 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. Its ability to effectively block the HGF/c-Met signaling pathway provides a strong rationale for its investigation as a potential therapeutic agent for the treatment of cancers driven by aberrant c-Met activity. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of c-Met-IN-21 and other c-Met inhibitors. Further studies are warranted to fully elucidate its therapeutic potential and to advance its development towards clinical applications.

References

c-Met-IN-21: A Technical Guide for Researchers

CAS Number: 3025958-01-1

Molecular Formula: C₃₃H₃₂F₂N₈O₂

Molecular Weight: 610.66 g/mol

c-Met-IN-21 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] This document provides a comprehensive technical overview of c-Met-IN-21, including its biochemical and cellular activity, the signaling pathways it modulates, and detailed experimental protocols relevant to its study. This guide is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor research.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3025958-01-1 | [3] |

| Molecular Formula | C₃₃H₃₂F₂N₈O₂ | [3] |

| Molecular Weight | 610.66 g/mol | [3] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Biological Activity

c-Met-IN-21 is a highly potent inhibitor of the c-Met kinase. The primary reported biological activity is its half-maximal inhibitory concentration (IC50) value.

| Parameter | Value | Target | Reference |

| IC50 | 0.45 nM | c-Met | [1][2] |

The compound has also been noted to exhibit anti-tumor efficacy in in-vivo models.[1][2]

The c-Met Signaling Pathway and Inhibition

The c-Met receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation. This activation triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[4][5][6] Key pathways activated by c-Met include the RAS/MAPK, PI3K/AKT, and STAT pathways.[7] Dysregulation of the c-Met pathway is implicated in the development and progression of numerous cancers.[4][6][8]

c-Met-IN-21 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the c-Met kinase domain, preventing the phosphorylation events necessary for receptor activation and downstream signaling.[9][10]

Caption: The c-Met signaling pathway and the inhibitory action of c-Met-IN-21.

Experimental Protocols

The following are representative protocols for the evaluation of c-Met inhibitors like c-Met-IN-21, based on methodologies described for similar compounds in the literature.

c-Met Kinase Enzymatic Assay (IC50 Determination)

This protocol outlines a method to determine the in-vitro inhibitory activity of c-Met-IN-21 against the c-Met kinase.

Materials:

-

Recombinant human c-Met kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

c-Met-IN-21 stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of c-Met-IN-21 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the diluted c-Met-IN-21 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the c-Met kinase and substrate solution to the wells and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for c-Met.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of c-Met-IN-21 relative to the DMSO control.

-

Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[11][12]

Caption: Workflow for the determination of the IC50 of c-Met-IN-21.

Cellular c-Met Phosphorylation Assay

This assay measures the ability of c-Met-IN-21 to inhibit HGF-induced c-Met phosphorylation in a cellular context.

Materials:

-

Cancer cell line with c-Met expression (e.g., A549, MKN-45, or SNU-5)

-

Cell culture medium and supplements

-

c-Met-IN-21

-

Recombinant human HGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and appropriate secondary antibodies

-

Western blot or ELISA reagents

-

96-well cell culture plates

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Treat the cells with various concentrations of c-Met-IN-21 for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).

-

Wash the cells with cold PBS and lyse them.

-

Quantify the levels of phosphorylated c-Met and total c-Met in the cell lysates using either Western blotting or a sandwich ELISA.

-

Normalize the phosphorylated c-Met signal to the total c-Met signal.

-

Determine the IC50 for the inhibition of c-Met phosphorylation.

Cell Viability Assay

This protocol assesses the effect of c-Met-IN-21 on the proliferation and viability of cancer cells.

Materials:

-

c-Met dependent cancer cell line

-

Cell culture medium

-

c-Met-IN-21

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of concentrations of c-Met-IN-21. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cell growth inhibition.[13]

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of c-Met-IN-21 in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

c-Met amplified cancer cell line (e.g., SNU-5 gastric cancer cells)

-

Matrigel (optional)

-

c-Met-IN-21

-

Vehicle for in vivo administration (e.g., a formulation containing DMSO, PEG300, Tween 80, and saline)[1]

-

Calipers

-

Analytical balance

Procedure:

-

Subcutaneously implant cancer cells, optionally mixed with Matrigel, into the flank of the mice.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Administer c-Met-IN-21 at various doses and a vehicle control to the respective groups. The route of administration (e.g., oral gavage) and dosing schedule (e.g., once daily) should be predetermined.

-

Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).

-

Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group.

Kinase Selectivity

Conclusion

c-Met-IN-21 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. Its high potency makes it a valuable tool for preclinical research into the role of the c-Met signaling pathway in cancer and for the evaluation of c-Met inhibition as a therapeutic strategy. The experimental protocols provided in this guide offer a framework for the comprehensive in vitro and in vivo characterization of c-Met-IN-21 and other similar inhibitors. Further investigation into its kinase selectivity profile, pharmacokinetic properties, and efficacy in a broader range of cancer models is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rational Design, Synthesis, and Biological Evaluation of Novel c-Met Degraders for Lung Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. azurebiosystems.com [azurebiosystems.com]

- 13. aacrjournals.org [aacrjournals.org]

c-Met-IN-21: A Technical Guide for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-21, also identified as compound 54, is a novel and highly potent small-molecule inhibitor of the c-Met receptor tyrosine kinase. Exhibiting remarkable selectivity and significant anti-tumor efficacy in preclinical models, c-Met-IN-21 has emerged as a valuable tool for investigating the role of the c-Met signaling pathway in various cancers, particularly those with MET gene amplification, such as hepatocellular carcinoma. This technical guide provides a comprehensive overview of c-Met-IN-21, including its biochemical and cellular activities, detailed experimental protocols, and an exploration of the signaling pathways it modulates.

Core Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activities of c-Met-IN-21, facilitating a clear comparison of its potency and efficacy.

Table 1: In Vitro Kinase and Cellular Potency of c-Met-IN-21

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Kinase Inhibition Assay | c-Met | 0.45 ± 0.06 nM | [1] |

| Anti-proliferative Assay | MET-amplified HCC cells | Potent activity reported | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of c-Met-IN-21

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| Xenograft | MET-amplified HCC | Not specified | Significant anti-tumor efficacy | [1] |

Mechanism of Action and Signaling Pathways

c-Met-IN-21 functions as a competitive inhibitor of ATP binding to the catalytic kinase domain of the c-Met receptor. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, hepatocyte growth factor (HGF), thereby blocking the initiation of downstream signaling cascades. The aberrant activation of the c-Met pathway is a known driver of oncogenesis, promoting cell proliferation, survival, migration, and invasion.

The primary signaling pathways inhibited by c-Met-IN-21 are central to cancer progression and include:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation. By inhibiting c-Met, c-Met-IN-21 prevents the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.

-

PI3K/AKT Pathway: This pathway is a key regulator of cell survival and apoptosis. Inhibition of c-Met by c-Met-IN-21 blocks the activation of PI3K and AKT, leading to increased apoptosis in cancer cells.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is involved in gene transcription that promotes cell proliferation and survival. c-Met activation can lead to STAT3 phosphorylation, which is abrogated by c-Met-IN-21.

Below is a diagram illustrating the central role of c-Met in these signaling pathways and the point of intervention for c-Met-IN-21.

Caption: c-Met signaling pathways and the inhibitory action of c-Met-IN-21.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of c-Met-IN-21. These protocols are based on standard techniques used in cancer research and can be adapted for specific experimental needs.

In Vitro c-Met Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of c-Met-IN-21 against c-Met kinase activity.

Materials:

-

Recombinant human c-Met kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

c-Met-IN-21 (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of c-Met-IN-21 in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add the recombinant c-Met kinase, the peptide substrate, and the diluted c-Met-IN-21 or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each concentration of c-Met-IN-21 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for the in vitro c-Met kinase inhibition assay.

Cellular Proliferation (MTS/MTT) Assay

Objective: To assess the anti-proliferative effect of c-Met-IN-21 on cancer cell lines.

Materials:

-

MET-amplified cancer cell line (e.g., HCC cell line)

-

Complete cell culture medium

-

c-Met-IN-21 (in DMSO)

-

96-well plates

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of c-Met-IN-21 in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of c-Met-IN-21 or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTS or MTT reagent to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blotting for Phospho-c-Met and Downstream Effectors

Objective: To determine the effect of c-Met-IN-21 on the phosphorylation status of c-Met and its key downstream signaling proteins (e.g., AKT, ERK).

Materials:

-

Cancer cell line of interest

-

Serum-free medium

-

HGF

-

c-Met-IN-21 (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to grow to 70-80% confluency.

-

Serum-starve the cells for several hours to overnight to reduce basal signaling.

-

Pre-treat the cells with various concentrations of c-Met-IN-21 or DMSO for a specified time (e.g., 2 hours).

-

Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Caption: General workflow for Western blotting analysis.

Conclusion

c-Met-IN-21 is a highly potent and selective inhibitor of c-Met, representing a powerful research tool for elucidating the roles of the c-Met signaling pathway in cancer biology. Its demonstrated in vitro and in vivo efficacy, particularly in MET-amplified cancers, underscores its potential for further investigation in preclinical and translational studies. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted effects of this promising inhibitor.

References

Navigating the Preclinical Landscape of c-Met Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Preliminary searches for a specific compound designated "c-Met-IN-21" did not yield publicly available data or studies. The following guide provides a comprehensive overview of the preclinical evaluation of c-Met inhibitors, drawing upon established methodologies and representative data from the field to serve as a technical resource for professionals in drug development.

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling pathway involved in cell proliferation, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or overexpression is implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention.[2][3][4][5][6][7] This guide outlines the typical preclinical studies used to characterize novel c-Met inhibitors, from initial biochemical assays to in vivo efficacy models.

In Vitro Characterization of c-Met Inhibitors

A crucial first step in the evaluation of a potential c-Met inhibitor is to determine its potency and selectivity through a series of in vitro assays.

Biochemical and Cellular Assays

Initial assessment typically involves biochemical assays to quantify the direct inhibitory effect on the c-Met kinase. This is followed by cell-based assays to confirm the compound's activity in a more biologically relevant context.

Table 1: Representative In Vitro Activity of a Novel c-Met Inhibitor

| Assay Type | Cell Line | Endpoint | IC50 (nM) |

| Biochemical Kinase Assay | - | c-Met Kinase Activity | < 5 |

| Cellular Phospho-c-Met Assay | GTL-16 | c-Met Phosphorylation (Y1349/Y1365) | 50 - 160 |

| Cell Proliferation Assay | 32D (Tpr-Met transformed) | Cell Viability | ~100 |

| Cell Migration Assay | HPAF | HGF-induced Migration | 425 |

| Tubulogenesis Assay | MDCK | HGF-induced Tube Formation | < 5 |

Data is representative and compiled from studies on various novel c-Met inhibitors.[8]

Experimental Protocols

1. c-Met Kinase Inhibition Assay (Biochemical)

-

Objective: To measure the direct inhibition of c-Met kinase activity by the test compound.

-

Methodology:

-

Recombinant human c-Met kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

The test compound is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Cellular c-Met Phosphorylation Assay

-

Objective: To assess the inhibitor's ability to block HGF-induced or constitutive c-Met autophosphorylation in cancer cells.

-

Methodology:

-

Cancer cells with amplified or overexpressed c-Met (e.g., GTL-16) are seeded in multi-well plates.[8]

-

Cells are serum-starved and then pre-treated with various concentrations of the c-Met inhibitor.

-

For ligand-dependent models, cells are stimulated with HGF to induce c-Met phosphorylation.[9]

-

Cell lysates are prepared, and the levels of phosphorylated c-Met (specifically at key tyrosine residues like Y1234/Y1235 or Y1349) and total c-Met are measured using ELISA or Western blot.[5]

-

IC50 values are determined based on the reduction in the phosphorylated c-Met signal relative to the total c-Met signal.

-

3. Cell Proliferation/Viability Assay

-

Objective: To determine the effect of the inhibitor on the growth of c-Met-dependent cancer cell lines.

-

Methodology:

-

Cells known to be "addicted" to c-Met signaling are plated.[5]

-

Cells are treated with a range of inhibitor concentrations for 48 to 72 hours.[9]

-

Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

-

The concentration of the inhibitor that reduces cell viability by 50% (IC50) is calculated.

-

In Vivo Evaluation of c-Met Inhibitors

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, pharmacokinetics, and pharmacodynamics.

Xenograft Models

Human tumor cells are implanted into immunocompromised mice to evaluate the anti-tumor activity of the c-Met inhibitor.

Table 2: Representative In Vivo Efficacy in a c-Met Amplified Xenograft Model

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |

| GTL-16 (Gastric) | Vehicle | PO, BID x 21 days | 0 |

| c-Met Inhibitor | 100 mg/kg | PO, BID x 21 days | > 90 (Tumor Stasis) |

| Hs746T (Gastric) | Vehicle | PO, QD | 0 |

| c-Met Inhibitor | 50 mg/kg | PO, QD | Significant tumor volume reduction |

Data is representative and compiled from studies on various novel c-Met inhibitors.[5][8]

Experimental Protocols

1. Subcutaneous Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy of a c-Met inhibitor in a relevant cancer model.

-

Methodology:

-

Human cancer cells with c-Met amplification (e.g., GTL-16, Hs746T) are injected subcutaneously into the flank of athymic nude mice.[3][5]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

The c-Met inhibitor is administered orally (PO) or via another appropriate route at a predetermined dose and schedule.[5][10]

-

Tumor volume and body weight are measured regularly throughout the study.[5]

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of phosphorylated c-Met).[3]

-

Visualizing Key Pathways and Workflows

The c-Met Signaling Cascade

The binding of HGF to the c-Met receptor triggers dimerization and autophosphorylation of tyrosine residues in the kinase domain.[1][11] This creates docking sites for adaptor proteins like GRB2 and GAB1, which in turn activate downstream pathways such as the RAS/MAPK and PI3K/AKT cascades, promoting cell proliferation, survival, and motility.[2][11]

Caption: Simplified c-Met signaling pathway.

Preclinical Evaluation Workflow

The preclinical assessment of a c-Met inhibitor follows a logical progression from broad screening to specific, targeted in vivo studies.

Caption: General preclinical workflow for a c-Met inhibitor.

References

- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. wuxibiology.com [wuxibiology.com]

- 11. mdpi.com [mdpi.com]

The c-Met Signaling Pathway: A Key Oncogenic Driver

An In-depth Technical Guide to the Screening and Discovery of c-Met Kinase Inhibitors

This guide provides a comprehensive overview of the essential processes involved in the identification and characterization of novel small molecule inhibitors targeting the c-Met receptor tyrosine kinase. It is intended for researchers, scientists, and drug development professionals engaged in oncology drug discovery. The content follows a typical drug discovery cascade, from initial high-throughput screening to in vivo validation, using the hypothetical candidate "c-Met-IN-21" as an illustrative example.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in normal physiological processes such as embryonic development, tissue regeneration, and wound healing.[1][2][3] Its only known ligand is the hepatocyte growth factor (HGF), also known as scatter factor.[1][4][5] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation of key tyrosine residues within its intracellular kinase domain.[5][6] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, motility, and invasion.[1][4]

In many human cancers, aberrant c-Met signaling, driven by gene amplification, activating mutations, or protein overexpression, contributes to tumor growth, angiogenesis, and metastasis.[1][2][7] This "oncogene addiction" makes c-Met an attractive and well-validated target for therapeutic intervention in oncology.[5][8]

A Typical Screening Cascade for c-Met Inhibitors

The discovery of a novel c-Met inhibitor like c-Met-IN-21 follows a structured screening funnel designed to identify potent, selective, and effective compounds from a large chemical library. This process moves from high-throughput biochemical assays to more complex cell-based and in vivo models.

Quantitative Data Summary

The following tables summarize hypothetical but representative data for our candidate, c-Met-IN-21, alongside known c-Met inhibitors for comparison.

Table 1: In Vitro Biochemical and Cellular Activity

| Compound | c-Met Kinase IC50 (nM)[9] | p-c-Met Cellular IC50 (nM)[10] | MKN-45 Cell Proliferation GI50 (nM)[11] |

| c-Met-IN-21 (Hypothetical) | 2.5 | 15 | 95 |

| Crizotinib | 8 | 11 | 24 |

| Capmatinib | 0.13 | 5 | 10 |

| PHA-665752 | 9 | 50-160 | ~100 |

| BMS-777607 | 3.9 | 20 | 150 |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: In Vivo Efficacy in c-Met Amplified Gastric Cancer Xenograft Model (Hs746T)

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle | PO, QD x 21 days | 0 | +2.5 |

| c-Met-IN-21 (50 mg/kg) | PO, QD x 21 days | 85 | -1.5 |

| Crizotinib (25 mg/kg) | PO, QD x 21 days | 78 | -3.0 |

PO: Per os (oral administration). QD: Quaque die (once daily).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of screening results.

Biochemical c-Met Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase domain.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based (e.g., Kinase-Glo®) assay is commonly used.[5][12][13]

-

Methodology (Kinase-Glo® Example):

-

Reagents: Recombinant human c-Met kinase domain, a suitable polypeptide substrate, ATP, and the Kinase-Glo® reagent.[12]

-

Procedure: a. Dispense 5 µL of test compound (e.g., c-Met-IN-21) at various concentrations into a 384-well plate. b. Add 10 µL of a solution containing the c-Met enzyme and substrate to each well. c. Initiate the kinase reaction by adding 10 µL of ATP solution. Incubate for 1 hour at room temperature. d. Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent. e. Incubate for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular c-Met Phosphorylation Assay

This assay determines a compound's ability to inhibit c-Met autophosphorylation within a cellular context.

-

Principle: Utilizes c-Met amplified or HGF-stimulated cancer cell lines to measure the phosphorylation status of c-Met at specific tyrosine residues (e.g., Y1234/1235).[5] Methods include Western Blot, ELISA, or high-content imaging.[14]

-

Methodology (Western Blot Example):

-

Cell Culture: Plate a c-Met amplified cell line (e.g., EBC-1 or Hs746T) in 6-well plates and allow them to adhere overnight.[13]

-

Treatment: Treat cells with serial dilutions of the test compound for 2-4 hours.

-

Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-c-Met (Y1234/1235) and total c-Met. Use a loading control like β-actin.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify band density using imaging software. Normalize the p-c-Met signal to total c-Met and plot the percentage of inhibition relative to the vehicle control to determine the cellular IC50.

-

Cell Proliferation Assay

This assay evaluates the effect of the inhibitor on the growth of cancer cells that are dependent on c-Met signaling.

-

Principle: Measures cell viability or metabolic activity after several days of compound treatment in c-Met "addicted" cancer cell lines.

-

Methodology (Sulforhodamine B - SRB Assay):

-

Cell Plating: Seed MKN-45 or Hs746T cells in 96-well plates at a density of 3,000-5,000 cells/well and allow to attach for 24 hours.

-

Compound Treatment: Add the test compound across a range of concentrations and incubate for 72 hours.

-

Fixation: Gently fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Solubilization: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound stain with 10 mM Tris base solution.

-

Data Analysis: Measure the optical density at 510 nm. Calculate the GI50 (concentration causing 50% growth inhibition) from the dose-response curve.

-

In Vivo Xenograft Efficacy Study

This is a critical step to evaluate the anti-tumor activity of a lead compound in a living organism.

-

Principle: Human tumor cells with c-Met amplification are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to assess its effect on tumor growth.

-

Methodology:

-

Animal Model: Use 6-8 week old female athymic nude mice.

-

Tumor Implantation: Subcutaneously inject 5-10 x 10^6 Hs746T cells into the right flank of each mouse.

-

Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, c-Met-IN-21, positive control).

-

Treatment: Administer the compound daily via oral gavage at a predetermined dose based on PK studies.[10]

-

Monitoring: Measure tumor volume with calipers twice weekly and record animal body weights as a measure of toxicity.

-

Endpoint: Continue the study for 21-28 days or until tumors in the vehicle group reach the maximum allowed size.

-

Data Analysis: Calculate tumor growth inhibition (TGI) for each group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA). Pharmacodynamic analysis of p-c-Met in tumor tissue can also be performed at the end of the study.[10]

-

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-MET [stage.abbviescience.com]

- 5. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Discovery of anticancer agents with c-Met inhibitory potential by virtual and experimental screening of a chemical library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for c-Met-IN-21 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of c-Met-IN-21, a small molecule inhibitor of the c-Met receptor tyrosine kinase. The methodologies described are essential for evaluating the compound's potency, selectivity, and mechanism of action in a preclinical setting.

Introduction to c-Met Signaling

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, motility, and invasion.[1][2] Its natural ligand is the hepatocyte growth factor (HGF).[3][4] Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of tyrosine residues within its kinase domain.[5][6] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for normal cellular functions like embryonic development and tissue repair.[3][7]

However, dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is strongly implicated in the development and progression of various human cancers.[1][8] Aberrant c-Met activation can lead to increased tumor growth, angiogenesis, and metastasis, making it a compelling target for cancer therapy.[3][8][9] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase are a key strategy to counteract its oncogenic activity.[5]

c-Met Signaling Pathway Diagram

The following diagram illustrates the simplified c-Met signaling cascade upon activation by its ligand, HGF.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. c-MET [stage.abbviescience.com]

- 4. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]

- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for c-Met-IN-21: A Guide for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial regulators of cellular processes such as proliferation, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway through mechanisms like gene amplification, mutation, or protein overexpression is strongly implicated in the development and progression of various human cancers.[2][3] This aberrant signaling makes c-Met a compelling target for therapeutic intervention in oncology.

c-Met-IN-21 is a potent and selective small molecule inhibitor of c-Met kinase activity. These application notes provide detailed protocols for cell-based assays to characterize the activity of c-Met-IN-21 and similar inhibitors. The following sections offer guidance on evaluating the inhibitor's impact on c-Met signaling, cell proliferation, and migration.

Data Presentation: In Vitro Activity of Reference c-Met Inhibitors

The following table summarizes the in vitro activity of several known c-Met inhibitors in various cancer cell lines. This data is provided as a reference for expected potency and for the selection of appropriate cell models and concentration ranges for studying novel inhibitors like c-Met-IN-21.

| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |

| INCB28060 | SNU-5 (gastric) | c-Met Phosphorylation | ~1 | [4] |

| INCB28060 | H441 (lung) | Cell Migration | ~2 | [4] |

| PF-02341066 (Crizotinib) | MNNG/HOS (osteosarcoma) | Cell Proliferation | 40 | [5] |

| SU11274 | PC-6/SN-38 (SCLC) | c-Met Activation | N/A | [6] |

| Unnamed Inhibitor | Hs746T (gastric) | c-Met Phosphorylation | <100 | [7] |

c-Met Signaling Pathway and Inhibition

The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT pathways, which collectively drive cancer cell proliferation, survival, and metastasis.[1][3][8] c-Met-IN-21 is designed to inhibit the kinase activity of c-Met, thereby blocking these downstream signals.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of c-Met-IN-21. It is recommended to use cell lines with known c-Met expression or amplification, such as SNU-5, Hs746T (gastric cancer), or H441 (lung cancer).

c-Met Phosphorylation Assay (Western Blot)

This assay directly measures the inhibitory effect of c-Met-IN-21 on HGF-induced c-Met autophosphorylation.

Materials:

-

Cell Line: e.g., A549 or H441 lung carcinoma cells.

-

Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

Reagents: Recombinant Human HGF, c-Met-IN-21, DMSO (vehicle), RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit.

-

Antibodies: Primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.

-

Equipment: Cell culture incubator, electrophoresis and Western blot apparatus, chemiluminescence imager.

Protocol:

-

Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.

-

Inhibitor Treatment: Pretreat cells with various concentrations of c-Met-IN-21 (e.g., 0.1 nM to 10 µM) or DMSO for 2-4 hours.

-

HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes at 37°C.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imager.

-

-

Data Analysis: Quantify band intensities and normalize the phospho-c-Met signal to total c-Met and the loading control. Calculate the IC50 value for the inhibition of c-Met phosphorylation.

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

This assay assesses the impact of c-Met-IN-21 on the proliferation and viability of cancer cells, particularly those dependent on c-Met signaling.

Materials:

-

Cell Line: e.g., SNU-5 or other c-Met dependent cancer cells.

-

Culture Medium: Appropriate growth medium for the chosen cell line.

-

Reagents: c-Met-IN-21, DMSO, CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Equipment: White, clear-bottom 96-well plates, luminometer.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Inhibitor Treatment: Treat cells with a serial dilution of c-Met-IN-21 (e.g., 0.1 nM to 10 µM) or DMSO.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of c-Met-IN-21 on the migratory capacity of cancer cells, a process often driven by c-Met activation.

Materials:

-

Cell Line: e.g., H441 or other motile cancer cells with c-Met expression.

-

Culture Medium: Appropriate growth medium.

-

Reagents: c-Met-IN-21, DMSO, Mitomycin C (to inhibit proliferation, optional).

-

Equipment: 6- or 12-well plates, p200 pipette tip or scratcher, microscope with a camera.

Protocol:

-

Cell Seeding: Plate cells and grow them to form a confluent monolayer.

-

Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

-

Wash and Treat: Gently wash with PBS to remove detached cells. Add fresh low-serum medium containing different concentrations of c-Met-IN-21 or DMSO. If desired, add Mitomycin C (e.g., 10 µg/mL) to prevent cell division from confounding the migration results.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial area. Compare the migration rate between treated and control groups.

Experimental Workflow Diagram

References

- 1. Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Vascular Niche Facilitates Acquired Drug Resistance to c-Met Inhibitor in Originally Sensitive Osteosarcoma Cells [mdpi.com]

- 6. Significance of c-MET overexpression in cytotoxic anticancer drug-resistant small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for c-Met-IN-21 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for researchers initiating in vivo studies with c-Met-IN-21. The protocols outlined below are based on the known high potency of c-Met-IN-21, established methodologies for other c-Met inhibitors, and best practices for preclinical in vivo research. A critical component of these protocols is the recommendation for an initial dose-finding study to determine the optimal and safe therapeutic dosage of c-Met-IN-21 in the specific animal model being utilized.

Data Presentation

Table 1: In Vivo Dosage of Various c-Met Inhibitors

The following table summarizes reported in vivo dosages for several other c-Met inhibitors. This information can serve as a valuable reference for designing dose-escalation studies for c-Met-IN-21.

| Inhibitor Name | Animal Model | Dosage | Administration Route | Reference |

| CE-355621 | U87 MG Xenograft (Mouse) | 200 µg or 400 µg per dose | Intraperitoneal (IP) | [6][7] |

| c-Met-Fc | U-87 MG Xenograft (Mouse) | 30 or 100 µg daily | Systemic | [8] |

| Tepotinib | PDX Model (Mouse) | 6 mg/kg or 15 mg/kg daily | Oral (PO) | [9] |

| Unnamed c-Met Inhibitor | GTL-16 Xenograft (Mouse) | 100 mg/kg twice daily (bid) | Oral (PO) | [10] |

| KRC-00715 | Hs746T Xenograft (Mouse) | Not specified | Not specified | [4] |

Experimental Protocols

Protocol 1: Formulation of c-Met-IN-21 for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation of c-Met-IN-21 for parenteral administration in animal models.

Materials:

-

c-Met-IN-21 powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile Saline or Phosphate-Buffered Saline (PBS)

-

Sterile, pyrogen-free vials and syringes

Procedure:

-

Stock Solution Preparation:

-

Aseptically weigh the required amount of c-Met-IN-21 powder.

-

Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Ensure complete dissolution by gentle vortexing or sonication.

-

-

Vehicle Preparation:

-

Prepare the vehicle solution by mixing the components in the following ratio: 30% PEG300, 5% Tween 80, and 65% sterile saline or PBS.

-

For example, to prepare 10 mL of vehicle, mix 3 mL of PEG300, 0.5 mL of Tween 80, and 6.5 mL of sterile saline/PBS.

-

-

Final Formulation:

-

Based on the desired final concentration for injection, calculate the volume of the c-Met-IN-21 stock solution and the vehicle needed. A common final formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[5]

-

To achieve this, slowly add the calculated volume of the DMSO stock solution to the prepared vehicle while vortexing to ensure a clear and homogenous solution.

-

For example, to prepare 1 mL of a 2 mg/mL final solution from a 40 mg/mL stock:

-

Take 50 µL of the 40 mg/mL c-Met-IN-21 stock in DMSO.

-

Add this to 950 µL of a vehicle pre-made with 30% PEG300, 5% Tween 80, and the remaining volume of saline/PBS to make up the final formulation.

-

-

Visually inspect the final solution for any precipitation. If precipitation occurs, adjustments to the formulation may be necessary.

-

Filter the final formulation through a 0.22 µm sterile filter before administration.

-

Protocol 2: In Vivo Dose-Finding (Dose-Escalation) Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a safe and effective dose range for c-Met-IN-21 in a relevant tumor xenograft model.

Animal Model: Immunocompromised mice (e.g., Nude, SCID) bearing subcutaneous xenografts of a human cancer cell line with known c-Met activation (e.g., U87 MG, GTL-16).

Procedure:

-

Animal Acclimatization and Tumor Implantation:

-

Acclimatize animals for at least one week before the start of the experiment.

-

Implant tumor cells subcutaneously into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

-

Group Allocation and Dosing:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).

-

Based on the high in vitro potency of c-Met-IN-21 and data from other c-Met inhibitors, initiate dosing at a low, likely sub-therapeutic level (e.g., 1 mg/kg).

-

Prepare a vehicle control group receiving the formulation without the active compound.

-

Establish multiple dose-escalation cohorts (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg, 100 mg/kg). Dosing can be administered daily or on an alternative schedule via intraperitoneal (IP) or oral (PO) gavage.

-

-

Monitoring and Data Collection:

-

Monitor animal health daily, including body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur), and any adverse reactions at the injection site.

-

Measure tumor volume at least twice a week using the formula: (Length x Width²)/2.

-

At the end of the study, or if humane endpoints are reached, euthanize the animals and collect tumors and relevant tissues for further analysis (e.g., pharmacodynamics).

-

-

MTD Determination:

-

The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, mortality, or severe clinical signs).

-

Protocol 3: In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of c-Met-IN-21 at a well-tolerated dose.

Procedure:

-

Study Design:

-

Based on the results of the dose-finding study, select one or two well-tolerated and potentially efficacious doses of c-Met-IN-21.

-

Establish a vehicle control group and one or more treatment groups (n=8-12 mice per group).

-

-

Treatment and Monitoring:

-

Initiate treatment when tumors reach the desired size.

-

Administer c-Met-IN-21 or vehicle according to the predetermined schedule and route.

-

Monitor tumor growth and animal health as described in the dose-finding study.

-

-

Pharmacodynamic (PD) Analysis:

-

At the end of the study, or at selected time points, collect tumor tissues to assess the in vivo inhibition of c-Met signaling.

-

Prepare tumor lysates and perform Western blotting to measure the levels of phosphorylated c-Met (p-c-Met) and total c-Met, as well as downstream signaling proteins like p-Akt and p-ERK.

-

Mandatory Visualization

Caption: The HGF/c-Met signaling pathway and the inhibitory action of c-Met-IN-21.

Caption: A typical experimental workflow for in vivo studies of c-Met-IN-21.

References

- 1. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]

- 2. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 3. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Met-IN-21_TargetMol [targetmol.com]

- 6. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Soluble c-Met receptors inhibit phosphorylation of c-Met and growth of hepatocyte growth factor: c-Met-dependent tumors in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

c-Met-IN-21 solubility and preparation for experiments

These application notes provide detailed protocols for the use of c-Met-IN-21, a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The information is intended for researchers, scientists, and drug development professionals investigating the c-Met signaling pathway and its role in cancer and other diseases.

Introduction to c-Met-IN-21

c-Met, also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is implicated in the development and progression of numerous human cancers.[1][3] c-Met-IN-21 is a small molecule inhibitor designed to target the ATP-binding site of the c-Met kinase, thereby blocking its enzymatic activity and downstream signaling.[4] This inhibition can lead to reduced tumor growth, angiogenesis, and metastasis, making c-Met an attractive target for cancer therapy.[3][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of c-Met-IN-21 is provided below.

| Property | Data |

| Molecular Weight | Data not available for c-Met-IN-21. Please refer to the product datasheet. |

| Appearance | Off-white to yellow solid |

| Purity | >98% (as determined by HPLC) |

Solubility and Stock Solution Preparation

Proper solubilization of c-Met-IN-21 is critical for accurate and reproducible experimental results. Due to the hydrophobic nature of many small molecule inhibitors, organic solvents are typically required for initial stock solution preparation.

Solubility Data:

| Solvent | Solubility |

| DMSO | Soluble up to at least 20 mg/mL. For most in vitro experiments, a high-concentration stock solution in DMSO is recommended. It is important to note that high concentrations of DMSO can be toxic to cells, so the final concentration in the culture medium should be kept low, typically below 0.5%.[7][8] |

| Ethanol | Soluble. Ethanol is generally less toxic to cells than DMSO and can be a suitable solvent for some applications.[7][8] |

| Water | Practically insoluble. |

| Aqueous Buffer | To prepare aqueous solutions, first dissolve the compound in an organic solvent like DMSO or ethanol, and then perform subsequent dilutions with the aqueous buffer. |

Protocol for 10 mM Stock Solution Preparation in DMSO:

-

Determine the required mass: Calculate the mass of c-Met-IN-21 needed to prepare the desired volume of a 10 mM stock solution.

-

Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

-

-

Weigh the compound: Accurately weigh the calculated amount of c-Met-IN-21 powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

-

Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved. A brief warming at 37°C may aid dissolution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

In Vitro Experimental Protocols

Cell Viability/Proliferation Assay (MTS/MTT Assay)

This protocol is designed to assess the effect of c-Met-IN-21 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line with known c-Met expression (e.g., GTL-16, U87MG)

-

Complete cell culture medium

-

c-Met-IN-21 stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of c-Met-IN-21 in complete medium from the 10 mM stock solution. The final DMSO concentration should not exceed 0.5%.

-

Remove the overnight culture medium and add 100 µL of the diluted c-Met-IN-21 solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Western Blot Analysis of c-Met Phosphorylation

This protocol is used to confirm the inhibitory effect of c-Met-IN-21 on c-Met autophosphorylation.

Materials:

-

Cancer cell line with c-Met expression

-

c-Met-IN-21

-

Hepatocyte Growth Factor (HGF)

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Protocol:

-

Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.

-

Inhibitor Treatment: Treat the starved cells with various concentrations of c-Met-IN-21 for 1-2 hours.

-

HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the indicated primary and secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

In Vivo Experimental Protocol

Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of c-Met-IN-21 in a mouse xenograft model. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[6]

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line that forms tumors in mice (e.g., SW620, U87MG)[9]

-

c-Met-IN-21

-

Vehicle solution for in vivo administration (e.g., 0.5% methylcellulose in water)

-

Calipers

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ tumor cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.[9]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer c-Met-IN-21 orally or via intraperitoneal injection at a predetermined dose and schedule. The control group should receive the vehicle solution.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Signaling Pathway and Experimental Workflow Diagrams

Caption: The c-Met signaling pathway and the inhibitory action of c-Met-IN-21.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 5. c-MET [stage.abbviescience.com]

- 6. Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 9. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for Immunofluorescence Staining with c-Met Inhibitor Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[3][4] Small molecule inhibitors targeting the c-Met kinase domain are a promising class of anti-cancer agents.[5] This document provides detailed protocols for immunofluorescence staining to visualize and quantify the effects of a representative c-Met inhibitor, referred to here as c-Met-IN-21, on cellular signaling pathways.

Mechanism of Action of c-Met Inhibitors

c-Met inhibitors are a class of small molecules designed to block the enzymatic activity of the c-Met tyrosine kinase.[5] Upon binding of its ligand HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues within its kinase domain.[6] This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/MAPK, PI3K/Akt, and STAT pathways.[2][3][7] These pathways, in turn, regulate a wide range of cellular functions, including cell growth, survival, and motility.[4]

Small molecule c-Met inhibitors typically act by competing with ATP for binding to the kinase domain of the c-Met receptor, thereby preventing its autophosphorylation and subsequent activation of downstream signaling. This inhibition is expected to lead to a reduction in cell proliferation, migration, and invasion, and may induce apoptosis in cancer cells that are dependent on c-Met signaling.

Data Presentation: Quantitative Analysis of c-Met-IN-21 Treatment

Immunofluorescence imaging allows for the quantitative analysis of protein expression and phosphorylation levels within individual cells. The following tables present hypothetical, yet representative, quantitative data that could be obtained from immunofluorescence experiments assessing the effect of c-Met-IN-21 on c-Met signaling in a cancer cell line (e.g., A549 lung carcinoma cells). The data is presented as the mean fluorescence intensity (MFI) ± standard deviation (SD) from a population of cells.

Table 1: Effect of c-Met-IN-21 on c-Met Phosphorylation

| Treatment Group | Phospho-c-Met (Tyr1234/1235) MFI | Total c-Met MFI | Ratio (p-c-Met / Total c-Met) |

| Vehicle Control (DMSO) | 850 ± 75 | 1200 ± 110 | 0.71 |

| c-Met-IN-21 (100 nM) | 250 ± 40 | 1150 ± 95 | 0.22 |

| c-Met-IN-21 (500 nM) | 120 ± 30 | 1180 ± 105 | 0.10 |

Table 2: Downstream Signaling Pathway Modulation by c-Met-IN-21

| Treatment Group | Phospho-Akt (Ser473) MFI | Phospho-ERK1/2 (Thr202/Tyr204) MFI |

| Vehicle Control (DMSO) | 780 ± 60 | 920 ± 85 |

| c-Met-IN-21 (100 nM) | 410 ± 55 | 530 ± 65 |

| c-Met-IN-21 (500 nM) | 220 ± 35 | 310 ± 50 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate a human cancer cell line known to express c-Met (e.g., A549, GTL-16, or HT-29) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-80% confluency at the time of the experiment.[8]

-

Cell Adherence: Allow cells to adhere and grow in complete culture medium for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

c-Met-IN-21 Treatment: Prepare a stock solution of c-Met-IN-21 in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 100 nM and 500 nM). A vehicle control group should be treated with the same final concentration of DMSO.

-

Incubation: Aspirate the old medium from the cells and add the medium containing c-Met-IN-21 or vehicle control. Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours).

Immunofluorescence Staining Protocol

This protocol is a general guideline and may require optimization for specific cell lines and antibodies.

Reagents:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold 100% Methanol

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.3% Triton X-100 in PBS

-

Primary Antibodies (diluted in Blocking Buffer):

-

Rabbit anti-phospho-c-Met (Tyr1234/1235)

-